molecular formula C22H21ClFN5O2S B2606110 1-(3-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 897621-06-6

1-(3-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B2606110
CAS No.: 897621-06-6
M. Wt: 473.95
InChI Key: MPVQMLBAODJHTF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C22H21ClFN5O2S and its molecular weight is 473.95. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

  • Serotonin Receptor Interactions

    The compound's interaction with serotonin receptors, particularly as an agonist or antagonist, has been a focus of pharmacological research. For instance, studies have shown that certain urea derivatives can mediate physiological responses by acting on serotonin receptors, which has implications for developing treatments for disorders like depression and anxiety Millan, M., et al. (1997).

  • Antifungal and Antimicrobial Activities

    Research has also been directed towards the antifungal and antimicrobial properties of related compounds. For example, certain urea derivatives have shown fungitoxic action against various microorganisms, indicating their potential as antifungal agents Mishra, A., et al. (2000).

Biochemical Research

  • Antitumor Activities

    The synthesis of novel urea derivatives and their evaluation for antitumor activities have been of significant interest. Certain derivatives have demonstrated promising antitumor properties, making them potential candidates for cancer therapy Ling, S., et al. (2008).

  • Inhibition of Enzymes Involved in Neurological Disorders

    Compounds containing urea structures have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer's disease Kurt, B. Z., et al. (2015).

Material Science and Chemistry

  • Corrosion Inhibition

    Urea derivatives have been studied for their corrosion inhibition properties, particularly for protecting metals in acidic environments. This research is vital for industries where metal longevity and integrity are critical Mistry, B., et al. (2011).

  • Insecticidal Properties

    Some studies have focused on the development of insecticides based on urea derivatives, targeting specific aspects of insect physiology such as cuticle deposition, highlighting their potential in agricultural and pest control applications Mulder, R., et al. (1973).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5O2S/c23-15-2-1-3-17(12-15)25-21(31)27-22-26-18(14-32-22)13-20(30)29-10-8-28(9-11-29)19-6-4-16(24)5-7-19/h1-7,12,14H,8-11,13H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVQMLBAODJHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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